N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a benzothiazole ring fused with a carboxamide group and a bis(furan-2-yl)ethyl side chain
Mechanism of Action
Target of Action
Similar compounds have been reported to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a significant role in cell growth and differentiation .
Mode of Action
Similar compounds have been suggested to inhibit egfr, which is overexpressed in many solid tumors . This inhibition could potentially lead to a decrease in tumor growth and progression .
Biochemical Pathways
The inhibition of egfr can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .
Result of Action
The inhibition of egfr by similar compounds has been associated with decreased tumor growth and progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with 2,2-bis(furan-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Furan-2-yl)ethyl]acetamide
- 2,2’-(1,2-ethylenediyl)bis(furan)
- N-(呋喃-2-基甲基)乙胺
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is unique due to its dual furan rings and benzothiazole core, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(18-20-13-5-1-2-8-16(13)24-18)19-11-12(14-6-3-9-22-14)15-7-4-10-23-15/h1-10,12H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFHDUJWXDBUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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